

Comparative Guide: IR Absorption Characterization of Formyl-Substituted 8-Aminoquinolines

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Compound of Interest

Compound Name:	8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
CAS No.:	1420794-44-0
Cat. No.:	B11900606

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Executive Summary

This guide details the infrared (IR) spectroscopic characterization of aldehyde (formyl) groups incorporated into the 8-aminoquinoline (8-AQ) scaffold. 8-Aminoquinoline is a privileged structure in medicinal chemistry, serving as a directing group for C-H activation and a pharmacophore in antimalarial drugs (e.g., Primaquine).

The introduction of an aldehyde group ($-CHO$) onto this scaffold creates a "push-pull" electronic system or enables intramolecular hydrogen bonding, depending on the substitution pattern (C2, C5, or C7). This guide compares the IR performance of these derivatives against standard aromatic aldehydes, providing specific wavenumber shifts, synthesis protocols, and mechanistic rationale.

Part 1: Technical Deep Dive & Spectral Comparison The 8-Aminoquinoline Effect on Carbonyl Absorption

In standard aromatic aldehydes (e.g., Benzaldehyde), the carbonyl stretching frequency (

) typically appears at $1700-1705\text{ cm}^{-1}$. However, in 8-aminoquinoline derivatives, the position of the aldehyde relative to the electron-donating amino group ($-NH_2$) and the pyridine nitrogen dramatically influences this frequency.

1. Electronic Resonance (The "Push-Pull" Effect)

When the aldehyde is at the C5 position (para to the amine), the lone pair on the amino nitrogen donates electron density into the ring (Mesomeric effect, +M). This density is delocalized to the carbonyl oxygen, increasing the single-bond character of the C=O bond.

- Result: A significant red shift (lowering of wavenumber) to 1660–1680 cm^{-1} .

2. Intramolecular Hydrogen Bonding

When the aldehyde is at the C7 position (ortho to the amine), an intramolecular hydrogen bond forms between the amino hydrogen and the carbonyl oxygen ($\text{N-H}\cdots\text{O}=\text{C}$).

- Result: This weakens the C=O bond further, often shifting the peak to 1640–1660 cm^{-1} and broadening the N–H stretch.

Comparative Data Table

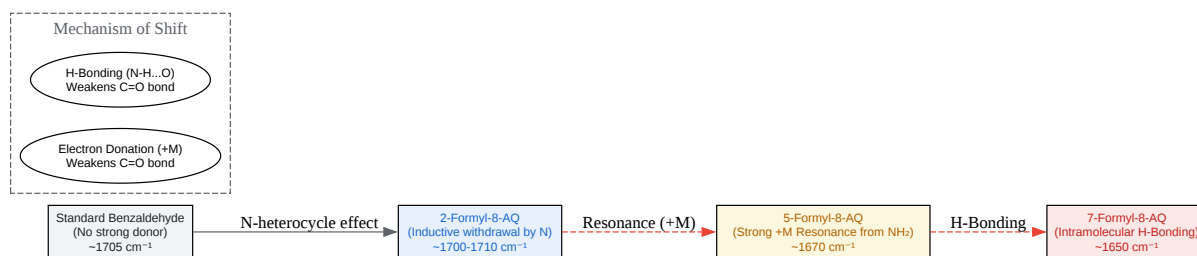
The following table contrasts the IR signatures of 8-AQ aldehyde derivatives with standard alternatives.

Functional Group	Vibration Mode	Benzaldehyde (Standard)	2-Formyl-8-AQ (Heterocyclic)	5-Formyl-8-AQ (Conjugated)	7-Formyl-8-AQ (H-Bonded)
Aldehyde C=O	Stretch ()	1705 cm^{-1} (s)	1700–1710 cm^{-1} (s)	1665–1680 cm^{-1} (s)	1640–1660 cm^{-1} (s)
Aldehyde C-H	Fermi Resonance	2750 & 2850 cm^{-1}	2760 & 2860 cm^{-1}	2740 & 2840 cm^{-1}	2720 & 2830 cm^{-1}
Amine N-H	Stretch ()	N/A	3350/3450 cm^{-1} (sharp)	3340/3440 cm^{-1} (sharp)	3200–3350 cm^{-1} (broad)
Ring C=N/C=C	Skeletal Stretch	1600 cm^{-1}	1590–1610 cm^{-1}	1580–1600 cm^{-1}	1580–1600 cm^{-1}

(s) = strong intensity; (broad) = broadened due to H-bonding.

Diagram: Electronic Effects on IR Shift

The following diagram visualizes why the C5 and C7 isomers exhibit lower wavenumbers than the C2 isomer.



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Caption: Mechanistic progression of Carbonyl IR shifts in 8-aminoquinoline derivatives. Red shifts indicate weakening of the C=O bond character.

Part 2: Experimental Protocol (Synthesis & Characterization)

To obtain reliable IR data, the aldehyde group is typically introduced via the Vilsmeier-Haack reaction. Note that the free amine at position 8 is reactive; it is often protected (e.g., as an acetamide) or the reaction is run under controlled conditions to favor ring formylation over N-formylation.

Protocol: Synthesis of 5-Formyl-8-Aminoquinoline Derivative

Context: Direct formylation of activated quinolines.

Step 1: Reagent Preparation (Vilsmeier Complex)

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel under Argon atmosphere.
- Reagents: Add anhydrous DMF (3.0 equiv) to the flask and cool to 0°C in an ice bath.
- Activation: Dropwise add POCl₃ (1.2 equiv) over 15 minutes.

- Checkpoint: The solution should turn pale yellow/viscous, indicating the formation of the chloroiminium ion (Vilsmeier reagent).

Step 2: Formylation Reaction

- Addition: Dissolve the 8-acetamidoquinoline (protected 8-AQ) in minimum DMF and add dropwise to the Vilsmeier reagent at 0°C.
- Heating: Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours.
 - Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 3:7). Look for a new spot with lower R_f (more polar aldehyde).

Step 3: Workup & Isolation

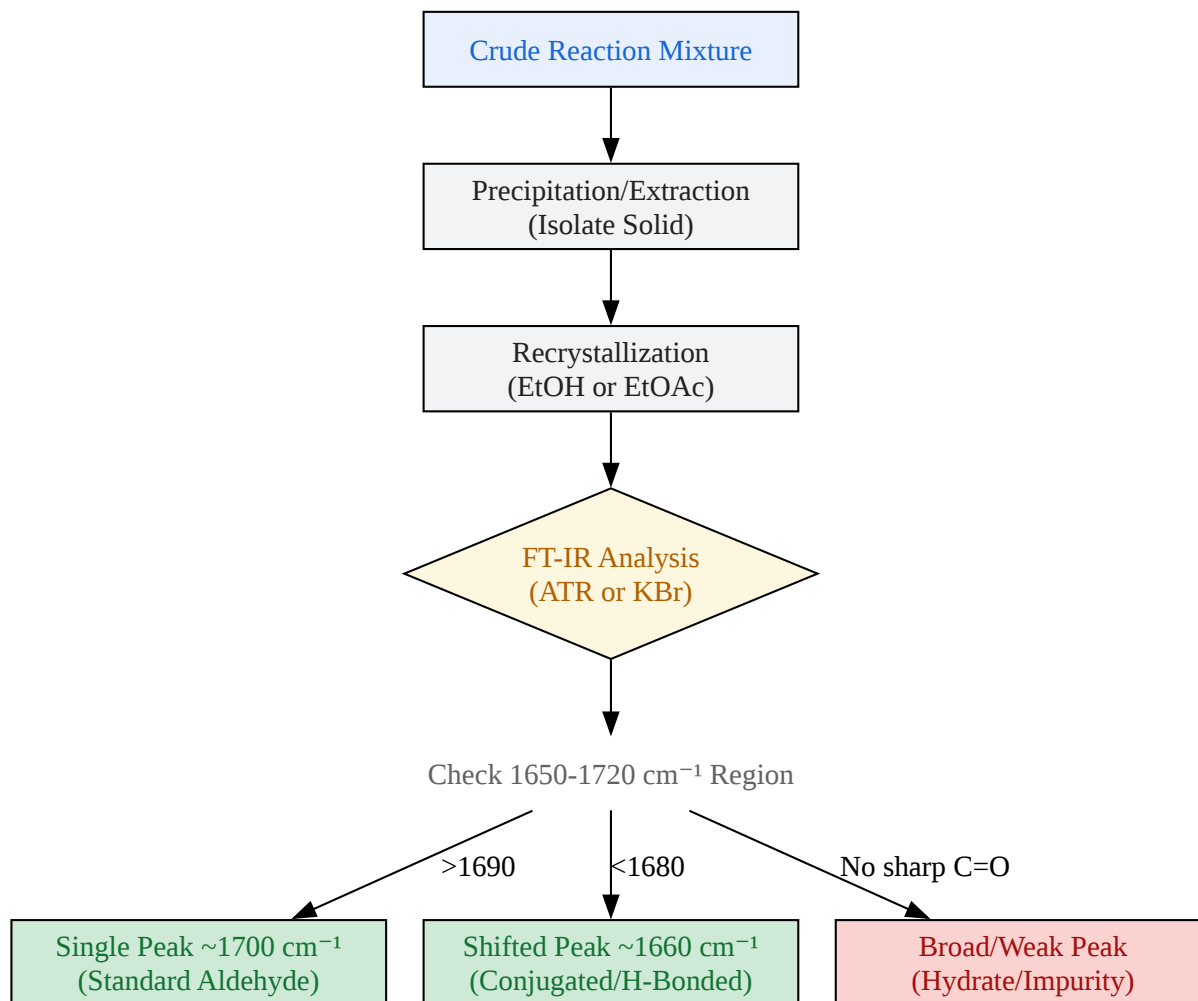
- Quenching: Pour the reaction mixture onto crushed ice (approx. 200g) with vigorous stirring.
- Neutralization: Slowly add saturated sodium acetate or Na₂CO₃ solution until pH ~7–8. The product should precipitate as a yellow solid.
- Extraction: If no precipitate forms, extract with Dichloromethane (DCM) (3 x 50 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Step 4: IR Characterization Workflow

- Sample Prep: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Attenuated Total Reflectance) on the neat solid.
- Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Scans: 16 or 32.
- Validation:
 - Look for the Fermi Doublet at ~2750/2850 cm⁻¹ to confirm Aldehyde (vs. Ketone).

- Check for C=O stretch intensity.[1][2][3] If weak/absent, check for hydrate formation (common in electron-deficient aldehydes).

Diagram: Characterization Workflow



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Caption: Decision tree for interpreting IR data of synthesized quinoline aldehydes.

Part 3: References

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 - Source: Organic Chemistry Portal.[4] "Vilsmeier-Haack Reaction." [4][5][6]
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